N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It features a thiazole ring fused with a benzene ring, a fluorine atom, and a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide is a thiazole-based heterocyclic amide . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen . They have been extensively studied due to their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . .
Mode of Action
It is known that the biological activities of thiazole derivatives can be affected by substituents on the thiazole ring . The presence of the fluorobenzo and furan-2-carboxamide groups may influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been reported to exhibit a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
This compound has been evaluated for its antimicrobial activity against eight microorganisms consisting of Gram-negative bacteria, Gram-positive bacteria, and fungi . The compound showed good antimicrobial activity against the eight tested microorganisms . This suggests that the compound merits further study for potential pharmacological and medical applications.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to interact with various enzymes and proteins . For example, some benzothiazole derivatives have been found to inhibit cyclooxygenase (COX), an enzyme involved in inflammation
Cellular Effects
Benzothiazole derivatives have been reported to influence various cellular processes . For instance, some benzothiazole derivatives have shown cytotoxic activity against tumor cell lines
Molecular Mechanism
It has been reported that some benzothiazole derivatives can inhibit COX, suggesting a potential mechanism of action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the synthesized 4-fluorobenzo[d]thiazole with furan-2-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and furan rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: N-fluorobenzenesulfonimide (NFSI) for fluorination, EDCI and HOBt for coupling reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromobenzo[d]thiazol-2-yl)furan-2-carboxamide
- N-(4-chlorobenzo[d]thiazol-2-yl)furan-2-carboxamide
- N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide
Uniqueness
N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. Fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a valuable candidate for drug development .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O2S/c13-7-3-1-5-9-10(7)14-12(18-9)15-11(16)8-4-2-6-17-8/h1-6H,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMFKPNDVKFUCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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